molecular formula C16H17N3O4S B601403 セファレキシン CAS No. 34632-04-7

セファレキシン

カタログ番号: B601403
CAS番号: 34632-04-7
分子量: 347.4 g/mol
InChIキー: ZAIPMKNFIOOWCQ-FIXISWKDSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

Cephalexin is enzymatically synthesized from a nucleophile (7-aminodeacetoxycephalosporanic acid – 7-ADCA) and an acyl donor (phenylglycine methyl ester – PGME). The process is catalyzed by penicillin acylase . Three novel pharmaceutical salts of cephalexin with 2,6-dihydroxybenzoic acid (DHBA), 5-chlorosalicylic acid (CSA) and 5-sulfosalicylic acid (SSA) were found to be crystallized invariably in hydrated forms .


Molecular Structure Analysis

The molecular structure of Cephalexin is C16H17N3O4S . Crystal structure analyses reveal that the N–H⋯O and O–H⋯O hydrogen bonding interactions among the Cephalexin, acidic guest molecules, and water molecules play a crucial role in the packing motifs of crystal stabilization .


Chemical Reactions Analysis

Cephalexin degradation can be initiated by OH radicals. The reaction between OH and Cephalexin can lead to either an addition of a hydroxyl radical or an abstraction of a hydrogen .


Physical and Chemical Properties Analysis

The molecular formula of Cephalexin is C16H17N3O4S and the molar mass is 347.39 g·mol−1 . More detailed physical and chemical properties are not available in the search results.

科学的研究の応用

細菌感染症の治療

セファレキシンは、成人および小児において、さまざまな連鎖球菌およびブドウ球菌感染症の治療に使用される第1世代のβ-ラクタム系抗生物質です {svg_1}. この薬は、皮膚感染症、呼吸器感染症、および尿路感染症に一般的に処方されています {svg_2}.

薬物動態研究

セファレキシンの薬物動態に関する多くの研究が行われています。 これらの研究は、薬物が体内でどのように吸収、分布、代謝、および排泄されるかを理解することを目的としています {svg_3}. 例えば、健康な集団で行われたさまざまな研究では、AUC 0–∞とC maxの用量比例的な増加を示すことができます {svg_4}.

腎機能障害における研究

セファレキシンは、腎機能障害のある患者で研究されています。 セファクロルと比較して、セファレキシンは、腎機能障害の場合、C maxが0.5倍高くなると記録されました {svg_5}.

嚢胞性線維症の小児および成人における研究

嚢胞性線維症の小児および成人、および健康な成人との比較を行った研究では、前者におけるAUC 0-infが後者と比較してそれぞれ11%および44%減少することが示されました {svg_6}.

自己ナノ乳化薬物送達システム(SNEDDS)の開発

薬物の経口投与を改善するために、セファレキシンの自己ナノ乳化薬物送達システム(SNEDDS)が開発されました {svg_7}. CEP-SNEDDSは、ラウログリコール90、ポロキサマー188、およびトランスキュートール-HPを用いた水滴定法を用いて製造されました {svg_8}.

SNEDDSの抗菌評価

最適化されたCEP-SNEDDSの製剤は、さらに抗菌活性を試験されました {svg_9}. これは、持続放出プロファイルを示しました(24時間で94.28±5.92%) {svg_10}.

作用機序

Target of Action

Cephalexin, a first-generation cephalosporin antibiotic, primarily targets the bacterial cell wall . It acts on penicillin-binding proteins (PBPs), which are essential for the synthesis of the bacterial cell wall .

Mode of Action

Cephalexin inhibits bacterial cell wall synthesis by binding to one or more of the PBPs . This binding inhibits the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls, leading to the weakening of the cell wall . Cephalexin is more resistant to the action of beta-lactamase compared to penicillins, making it effective against a broader range of bacteria .

Biochemical Pathways

Cephalexin exerts its bactericidal activity by interfering with the later stages of bacterial cell wall synthesis . It inactivates one or more penicillin-binding proteins and inhibits the cross-linking of the peptidoglycan structure . This disruption in the cell wall synthesis leads to cell lysis and death .

Pharmacokinetics

Cephalexin is well absorbed and has a bioavailability of approximately 90% . The elimination half-life of cephalexin is approximately 0.6–1.2 hours . Due to its shorter half-life, cephalexin exhibits flip-flop pharmacokinetics, which has implications in predicting drug-drug interactions and toxicity .

Result of Action

The primary result of cephalexin’s action is the death of susceptible bacteria, leading to the resolution of bacterial infections . It is effective against a variety of infections, including those of the respiratory tract, otitis media, skin and skin structure, bone, and genitourinary tract .

Action Environment

The action of cephalexin can be influenced by various environmental factors. For instance, the presence of beta-lactamase-producing bacteria can affect its efficacy . Additionally, the pH and ion concentration of the environment can impact the stability of cephalexin . The release of cephalexin in the environment, particularly in soil and water ecosystems, can lead to the development of antibiotic-resistant microbes .

Safety and Hazards

Cephalexin may cause diarrhea, dyspepsia, abdominal pain, and nausea. Seizures have been reported rarely. About 10% of people who are allergic to penicillin are also allergic to cephalosporins . It may cause serious eye irritation, allergy or asthma symptoms, or breathing difficulties if inhaled. It may cause an allergic skin reaction and may cause respiratory irritation .

将来の方向性

Cephalexin should be taken only as directed by your doctor. Do not take more of it, do not take it more often, and do not take it for a longer time than your doctor ordered . The dosage of Cephalexin requires adjusting for people with moderate-to-severe kidney disease .

生化学分析

Biochemical Properties

Cephalexin interacts with penicillin-binding proteins (PBPs), which are enzymes involved in the final stages of constructing the bacterial cell wall . By binding to these PBPs, Cephalexin inhibits the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls, leading to cell wall biosynthesis inhibition and eventually cell death .

Cellular Effects

Cephalexin exerts its effects on various types of cells, primarily bacteria. It disrupts the growth of the bacterial cell wall, leading to cell death . This disruption affects cellular processes such as cell division and growth . Cephalexin does not affect human cells as they do not have cell walls.

Molecular Mechanism

The molecular mechanism of Cephalexin involves the inhibition of bacterial cell wall synthesis. It binds to one or more of the penicillin-binding proteins (PBPs), which in turn inhibits the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls, thus inhibiting cell wall biosynthesis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Cephalexin can change over time. It is thermodynamically unstable and is typically produced in a kinetic regime . The half-life of Cephalexin in the body is approximately 0.5–1.2 hours, with about 90% of the drug being excreted unchanged in the urine within 6 hours of administration .

Dosage Effects in Animal Models

In animal models, the effects of Cephalexin can vary with different dosages. For instance, in dogs and cats, the recommended dosage is 15–45 mg/kg, administered orally every 6–12 hours . Adverse effects at high doses can include gastrointestinal upset, including lack of appetite, vomiting, and diarrhea .

Metabolic Pathways

Cephalexin undergoes no detectable metabolism, with about 80% of the drug excreted unchanged in the urine within 6 hours of administration . This suggests that it does not interact significantly with metabolic enzymes or cofactors.

Transport and Distribution

Cephalexin is well absorbed in the body and achieves high serum concentrations . It is distributed throughout the body, reaching therapeutic concentrations in many tissues

Subcellular Localization

As an antibiotic, Cephalexin does not have a specific subcellular localization within human cells. It acts extracellularly to inhibit the synthesis of the bacterial cell wall . Within bacterial cells, it targets the cell wall, specifically interacting with penicillin-binding proteins located in the bacterial cytoplasmic membrane .

特性

{ "Design of the Synthesis Pathway": "Cephalexin can be synthesized through the condensation of 7-aminocephalosporanic acid (7-ACA) with D-α-aminophenylacetamido-3-methyl-3-cephem-4-carboxylic acid (AMPAC) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is then followed by acidification and crystallization to obtain the final product.", "Starting Materials": [ "7-aminocephalosporanic acid (7-ACA)", "D-α-aminophenylacetamido-3-methyl-3-cephem-4-carboxylic acid (AMPAC)", "Dicyclohexylcarbodiimide (DCC)", "Acetic acid", "Water", "Hydrochloric acid", "Sodium hydroxide" ], "Reaction": [ "1. Dissolve 7-ACA in acetic acid and add DCC to form an activated ester intermediate.", "2. Add AMPAC to the reaction mixture and stir at room temperature for several hours.", "3. Quench the reaction with water and adjust the pH to acidic with hydrochloric acid.", "4. Extract the product with ethyl acetate and wash with water and sodium hydroxide.", "5. Dry the organic layer with anhydrous sodium sulfate and evaporate the solvent to obtain the crude product.", "6. Dissolve the crude product in water and adjust the pH to acidic with hydrochloric acid.", "7. Crystallize the product by slowly adding a solution of sodium hydroxide and cooling the mixture.", "8. Filter and dry the crystals to obtain pure cephalexin." ] }

CAS番号

34632-04-7

分子式

C16H17N3O4S

分子量

347.4 g/mol

IUPAC名

(6R,7R)-7-[[(2S)-2-amino-2-phenylacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

InChI

InChI=1S/C16H17N3O4S/c1-8-7-24-15-11(14(21)19(15)12(8)16(22)23)18-13(20)10(17)9-5-3-2-4-6-9/h2-6,10-11,15H,7,17H2,1H3,(H,18,20)(H,22,23)/t10-,11+,15+/m0/s1

InChIキー

ZAIPMKNFIOOWCQ-FIXISWKDSA-N

異性体SMILES

CC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)[C@H](C3=CC=CC=C3)N)SC1)C(=O)O

SMILES

CC1=C(N2C(C(C2=O)NC(=O)C(C3=CC=CC=C3)N)SC1)C(=O)O

正規SMILES

CC1=C(N2C(C(C2=O)NC(=O)C(C3=CC=CC=C3)N)SC1)C(=O)O

外観

Off-White Solid

melting_point

171-173°C

純度

> 95%

数量

Milligrams-Grams

同義語

(6R,7R)-7-[[(2S)-2-amino-2-phenylacetyl]amino]-3-methyl-8-oxo-5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid;  [6R-[6α,7β(S*)]]-7-[(Aminophenylacetyl)amino]- 3-methyl-8-oxo-5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid;  7-(α-Amino-L-phenyla

製品の起源

United States
Customer
Q & A

Q1: How does Cephalexin exert its antibacterial effect?

A1: Cephalexin, a β-lactam antibiotic, inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs) []. These proteins are responsible for the final stages of peptidoglycan synthesis, a crucial component of the bacterial cell wall. By binding to PBPs, Cephalexin disrupts the cross-linking of peptidoglycan strands, leading to a weakened cell wall and ultimately bacterial cell death.

Q2: Does the size of the bacterial inoculum influence Cephalexin's activity?

A2: Yes, the size of the bacterial inoculum can impact Cephalexin's inhibitory effects, with varying responses observed depending on the bacterial species or strain [].

Q3: What is the molecular formula and weight of Cephalexin?

A3: While the provided research papers do not explicitly state the molecular formula and weight of Cephalexin, these can be readily found in publicly available chemical databases. The molecular formula is C16H17N3O4S, and the molecular weight is 347.40 g/mol.

Q4: Are there any spectroscopic techniques used to characterize Cephalexin and its interactions?

A5: Yes, several spectroscopic techniques have been employed in the research of Cephalexin. Fourier transform infrared (FTIR) spectroscopy is used to identify Cephalexin in pharmaceutical formulations [] and confirm the absence of chemical interactions between Cephalexin, polymers, and counterions in drug delivery systems []. Additionally, fluorescence spectroscopy has been used to investigate the formation of host-guest inclusion complexes between Cephalexin and β-cyclodextrin [].

Q5: Has Cephalexin been investigated for its use in drug delivery systems?

A6: Yes, researchers have explored the use of chitosan nanoparticles as a drug delivery system for Cephalexin []. The formulation demonstrated good stability, sustained release properties, and enhanced antimicrobial activity compared to free Cephalexin [].

Q6: How does the presence of other ions in water sources impact the removal of Cephalexin using pumice?

A7: Studies suggest that common ions like calcium, magnesium, copper, sulfate, and carbonate have minimal impact on Cephalexin absorption by pumice []. This finding highlights the potential of pumice as an effective adsorbent for Cephalexin removal from contaminated water sources.

Q7: How is Cephalexin absorbed and distributed in the body?

A8: Cephalexin is absorbed rapidly and completely from the upper intestine, but not from the stomach []. It is then distributed widely to various tissues, except for the spinal fluid and aqueous humor [, ].

Q8: How is Cephalexin metabolized and excreted?

A9: Cephalexin is not significantly metabolized in the body []. It is primarily excreted unchanged in the urine, with 70-100% of the dose found in the urine within 6-8 hours after administration [].

Q9: Are there any differences in Cephalexin pharmacokinetics between obese and non-obese patients?

A10: A study investigating the population pharmacokinetics of Cephalexin found no significant differences in its pharmacokinetic parameters between obese and non-obese patients [].

Q10: Has Cephalexin been studied for its efficacy in treating specific infections?

A10: Yes, numerous studies have investigated the clinical efficacy of Cephalexin in treating various infections:

  • Skin and soft tissue infections: Several studies have demonstrated the efficacy of Cephalexin in treating uncomplicated cellulitis [], secondarily infected eczema [], and secondarily infected wounds [].
  • Respiratory tract infections: Cephalexin has been shown to be effective in treating streptococcal tonsillopharyngitis [] and other respiratory tract infections [].
  • Urinary tract infections: Clinical studies have demonstrated the efficacy of Cephalexin in treating uncomplicated urinary tract infections [].
  • Vertebral osteomyelitis: Retrospective studies suggest that Cephalexin can be a reasonable option for completing treatment in patients with bacteremic vertebral osteomyelitis caused by methicillin-susceptible Staphylococcus aureus, provided they receive at least 3 weeks of effective intravenous antimicrobial therapy initially [].

Q11: What are the known mechanisms of resistance to Cephalexin?

A13: The primary mechanism of resistance to Cephalexin is the production of β-lactamases by bacteria []. These enzymes hydrolyze the β-lactam ring of Cephalexin, rendering it inactive.

Q12: Is there cross-resistance between Cephalexin and other antibiotics?

A12: Cross-resistance can occur between Cephalexin and other β-lactam antibiotics, particularly those within the cephalosporin class, due to shared mechanisms of resistance, such as the production of β-lactamases with overlapping substrate specificities.

Q13: Can the bioavailability of Cephalexin be improved through formulation strategies?

A15: Yes, research has shown that encapsulating Cephalexin within chitosan nanoparticles enhances its bioavailability and antimicrobial activity compared to free Cephalexin []. This strategy highlights the potential for improving drug delivery and therapeutic outcomes.

Q14: What analytical methods are used to quantify Cephalexin in biological samples?

A16: High-performance liquid chromatography (HPLC) is a commonly used technique for quantifying Cephalexin concentrations in biological samples like serum and urine [, ]. This method offers high sensitivity and selectivity for accurate drug monitoring.

Q15: Have any alternative assay techniques been developed for Cephalexin quantification?

A17: Yes, researchers have developed a colorimetric assay based on charge transfer complex formation between Cephalexin and chloranilic acid []. This method offers a simpler and potentially more cost-effective approach for Cephalexin quantification.

Q16: What analytical techniques are used to study the interaction between Cephalexin and β-cyclodextrin?

A18: Spectrofluorometry has been employed to investigate the host-guest inclusion complex formation between Cephalexin and β-cyclodextrin []. This technique allows for the determination of binding constants and thermodynamic parameters associated with the complexation process.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。